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Compound of Interest

Compound Name: Noratherosperminine

Cat. No.: B12377843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Noratherosperminine, an alkaloid isolated from Fissistigma glaucescens. The following
sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, outline the
experimental protocols for its characterization, and present a logical workflow for its analysis.

Spectroscopic Data

The structural elucidation of Noratherosperminine has been achieved through a combination
of mass spectrometry and one- and two-dimensional NMR spectroscopy. The key quantitative
data are summarized in the tables below for ease of reference and comparison.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the

molecule.
lon Calculated m/z Found ml/z Molecular Formula
[M+H]* 296.1645 296.1642 C19H22NO2

'H-NMR Spectroscopic Data (500 MHz, CDCIs)
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Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the

molecule.

Position o (ppm) Multiplicity J (Hz)
2 7.95 d 9.0
5 7.65 d 8.0
6 7.39 t 8.0
7 7.58 t 8.0
8 8.58 d 8.0
1 3.20 t 7.5
2' 2.95 t 7.5
OCHs-3 4.02 S

OCHs-4 4.05 S

13C-NMR Spectroscopic Data (125 MHz, CDClIs3)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
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Position o (ppm)
1 129.5
la 127.8
2 157.8
3 110.2
4 149.0
4a 126.5
5 125.8
6 126.8
7 128.5
8 122.5
8a 134.2
1 39.8
2' 34.5
OCHs-3 56.1
OCHsz-4 61.8

Experimental Protocols

The following protocols describe the general methodologies employed for the spectroscopic
analysis of Noratherosperminine.

Isolation of Noratherosperminine

Noratherosperminine is typically isolated from the plant Fissistigma glaucescens. The general
procedure involves:

o Extraction: The air-dried and powdered plant material (e.g., stems, roots) is subjected to
extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and
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methanol.

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloidal fraction from other constituents.

o Chromatography: The alkaloid-rich fraction is then purified using a combination of
chromatographic techniques, including column chromatography over silica gel and
preparative thin-layer chromatography (TLC), to yield pure Noratherosperminine.

Mass Spectrometry

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source
coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of the purified Noratherosperminine is prepared in a
suitable solvent, such as methanol or acetonitrile.

« Infusion: The sample solution is infused into the ESI source at a constant flow rate.

« lonization: A high voltage is applied to the ESI needle, causing the formation of charged
droplets. As the solvent evaporates, charged molecular ions ([M+H]*) are released into the
gas phase.

e Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge
ratio (m/z) is determined with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH-NMR, 3C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-
field NMR spectrometer (e.g., 500 MHz).

o Sample Preparation: Approximately 1-5 mg of pure Noratherosperminine is dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs3) in a 5 mm NMR tube. Tetramethylsilane
(TMS) is typically used as an internal standard (o 0.00).

o Data Acquisition:
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o 'H-NMR: Standard pulse sequences are used to acquire the proton spectrum. Key
parameters include the spectral width, acquisition time, and number of scans.

o 1BC-NMR: Proton-decoupled spectra are acquired to obtain singlets for each unique
carbon atom. Key parameters include the spectral width, acquisition time, and a sufficient
relaxation delay.

o 2D-NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized
to establish proton-proton and proton-carbon correlations, which are crucial for
unambiguous signal assignments.

o Data Processing: The acquired free induction decays (FIDs) are processed using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction to
obtain the final spectra.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the isolation and spectroscopic
characterization of Noratherosperminine.
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Caption: Experimental workflow for the isolation and structural elucidation of

Noratherosperminine.
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Caption: Logical workflow for NMR-based structural analysis of Noratherosperminine.

 To cite this document: BenchChem. [Spectroscopic Blueprint of Noratherosperminine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377843#spectroscopic-characterization-of-
noratherosperminine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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